molecular formula C10Cl4F4 B14284538 1,3,6,8-Tetrachloro-2,4,5,7-tetrafluoronaphthalene CAS No. 129697-98-9

1,3,6,8-Tetrachloro-2,4,5,7-tetrafluoronaphthalene

Cat. No.: B14284538
CAS No.: 129697-98-9
M. Wt: 337.9 g/mol
InChI Key: DOKIUXLIKZCKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,6,8-Tetrachloro-2,4,5,7-tetrafluoronaphthalene is a chemical compound characterized by the presence of four chlorine atoms and four fluorine atoms attached to a naphthalene ring. This compound is part of the broader class of perhalogenated naphthalenes, which are known for their stability and unique chemical properties.

Preparation Methods

The synthesis of 1,3,6,8-Tetrachloro-2,4,5,7-tetrafluoronaphthalene typically involves the halogenation of naphthalene derivatives. One common method includes the chlorination and fluorination of naphthalene under controlled conditions. Industrial production methods often utilize catalysts and specific reaction conditions to ensure high yield and purity. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of halogenating agents such as chlorine and fluorine gases or their compounds.

Chemical Reactions Analysis

1,3,6,8-Tetrachloro-2,4,5,7-tetrafluoronaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the halogen atoms.

    Reagents and Conditions: Common reagents include halogenating agents, nucleophiles, and oxidizing or reducing agents. Reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations.

    Major Products: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted naphthalene derivatives.

Scientific Research Applications

1,3,6,8-Tetrachloro-2,4,5,7-tetrafluoronaphthalene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.

    Biology and Medicine: While specific applications in biology and medicine are less common, its derivatives may be explored for potential biological activities.

    Industry: This compound is used in the production of specialty chemicals and materials, particularly those requiring high stability and resistance to degradation.

Mechanism of Action

The mechanism by which 1,3,6,8-Tetrachloro-2,4,5,7-tetrafluoronaphthalene exerts its effects is primarily through its chemical reactivity. The presence of multiple halogen atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the halogen atoms play a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

1,3,6,8-Tetrachloro-2,4,5,7-tetrafluoronaphthalene can be compared with other perhalogenated naphthalenes, such as:

    Tetrachlorophthalic Anhydride: Similar in having multiple chlorine atoms, but differs in its anhydride functional group.

    Tetrachloroethylene: Another chlorinated compound, but with a simpler structure and different applications.

    2,3,7,8-Tetrachlorodibenzodioxin: Known for its toxicity, this compound has a different structure and significantly different applications and effects.

Properties

CAS No.

129697-98-9

Molecular Formula

C10Cl4F4

Molecular Weight

337.9 g/mol

IUPAC Name

1,3,6,8-tetrachloro-2,4,5,7-tetrafluoronaphthalene

InChI

InChI=1S/C10Cl4F4/c11-3-1-2(7(15)5(13)9(3)17)8(16)6(14)10(18)4(1)12

InChI Key

DOKIUXLIKZCKNP-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1F)Cl)F)Cl)C(=C(C(=C2F)Cl)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.